1-(2-pyridinyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine
Description
Properties
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-(3-pyrrol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(17-6-5-7-18(16-17)22-10-3-4-11-22)24-14-12-23(13-15-24)19-8-1-2-9-21-19/h1-11,16H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNADXHNFOSFDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-pyridinyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the piperazine ring, which is then functionalized with the pyridinyl and benzoyl groups through a series of substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-pyridinyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.
Scientific Research Applications
Medicinal Chemistry
1-(2-pyridinyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine has been extensively studied for its potential as a drug candidate. Its structure allows it to interact with various biological receptors, making it a candidate for the development of:
- Antidepressants : Compounds with similar structures have shown efficacy in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
- Anticancer Agents : The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been explored in several studies.
Research indicates that derivatives of this compound exhibit promising biological activities, including:
- Antioxidant Properties : Studies have shown that related compounds can scavenge free radicals, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory diseases.
Material Science Applications
In addition to medicinal uses, 1-(2-pyridinyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine serves as a building block in material science:
- Polymer Synthesis : It is utilized in the synthesis of advanced polymers that exhibit unique thermal and mechanical properties.
- Nanomaterials : The compound can be incorporated into nanostructured materials for applications in electronics and photonics.
Case Study 1: Antidepressant Activity
A study investigated the antidepressant-like effects of a derivative of 1-(2-pyridinyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine in animal models. The results indicated significant improvements in behavioral tests compared to control groups, suggesting its potential as a new antidepressant agent.
Case Study 2: Anticancer Efficacy
Another research focused on the anticancer properties of this compound. In vitro studies showed that it effectively inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. Mechanistic studies indicated that it induces apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 1-(2-pyridinyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes, depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Mechanistic Insights
Antiviral Activity (NNRTIs)
Delavirdine, a structurally complex piperazine derivative, shares the 2-pyridinyl group with the target compound but incorporates a 5-methanesulfonamidoindole moiety. This substitution allows delavirdine to bind the NNRTI pocket of HIV-1 reverse transcriptase (RT), inducing conformational changes that inhibit viral replication . Resistance mutations (e.g., Pro-236-Leu) arise due to steric clashes with delavirdine’s bulky substituents.
Serotonin Receptor Antagonism
p-MPPI and p-MPPF, 4-(2'-methoxyphenyl)piperazine derivatives, demonstrate potent 5-HT1A receptor antagonism (ID50: 3–5 mg/kg) without partial agonist effects .
Cytotoxicity in Cancer Models
1-(4-Chlorobenzhydryl)piperazine derivatives exhibit cytotoxicity against liver (HEPG2) and breast (MCF7) cancer cells, with IC50 values in the low micromolar range . The target compound’s pyrrole-benzoyl substituent could enhance DNA intercalation or topoisomerase inhibition, though direct evidence is lacking.
Biological Activity
1-(2-pyridinyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C21H19N5O
- Molecular Weight : 357.417 g/mol
- CAS Number : 339276-66-3
The compound's activity can be attributed to its interaction with various biological targets:
- Serotonin Receptors : Studies indicate that derivatives of piperazine, including this compound, may exhibit antagonist properties at serotonin receptors, influencing neurotransmitter release and potentially modulating mood disorders .
- Alpha-Adrenoceptors : Research has shown that related compounds can antagonize presynaptic alpha-2 adrenoceptors, which are crucial in regulating noradrenergic and serotonergic neurotransmission. This suggests a possible role in conditions like anxiety and depression .
Biological Activity Overview
The biological activity of 1-(2-pyridinyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine can be summarized as follows:
Antidepressant Activity
A study investigating the effects of piperazine derivatives on serotonin release demonstrated that these compounds could modulate neurotransmitter systems effectively. The results indicated a significant interaction with serotonin receptors, suggesting potential use in treating mood disorders .
Cytotoxic Effects
In vitro studies have highlighted the cytotoxic potential of related compounds against various cancer cell lines. For instance, a study on thiazole-integrated piperazine derivatives showed promising antiproliferative effects against Jurkat cells (a model for leukemia) and HT29 cells (a colorectal cancer model). The IC50 values indicated significant growth inhibition, suggesting a pathway for further development into anticancer agents .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of piperazine derivatives has revealed that modifications to the pyridine and pyrrole moieties can enhance biological activity. For instance, the introduction of electron-donating groups significantly increased cytotoxicity against cancer cell lines .
Q & A
Q. What are the standard synthetic protocols for 1-(2-pyridinyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:
- Step 1: Reacting a piperazine derivative (e.g., 1-(2-pyridinyl)piperazine) with a benzoyl chloride intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Introducing the pyrrole moiety via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Suzuki-Miyaura coupling, using catalysts like CuSO₄·5H₂O and sodium ascorbate .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) and TLC monitoring ensure purity .
Q. How is the compound’s structure confirmed post-synthesis?
Structural validation employs:
- NMR Spectroscopy: To confirm proton environments and connectivity (e.g., ¹H NMR for aromatic protons and piperazine peaks) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR): Identifies functional groups like carbonyl (C=O) and pyrrole (N-H) stretches .
Q. What biological targets are associated with this compound?
Piperazine derivatives often target:
- Serotonin Receptors (5-HT₁A/5-HT₂A): Structural analogs show affinity due to coplanar aryl-piperazine conformations .
- Antimicrobial Targets: Pyridine and pyrrole moieties may disrupt bacterial membranes or enzyme activity .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and purity?
Key strategies include:
- Catalyst Screening: Palladium or nickel complexes enhance coupling efficiency in heterocycle formation .
- Solvent Systems: Polar aprotic solvents (e.g., DMF, DCM) improve reaction kinetics, while mixed H₂O/DCM systems stabilize intermediates .
- Temperature Control: Room-temperature reactions reduce side products compared to heated conditions .
Q. How do structural modifications influence serotonin receptor affinity?
- Substituent Effects: Electron-withdrawing groups (e.g., -F, -NO₂) on the aryl ring enhance 5-HT₁A binding by stabilizing coplanar conformations .
- Linker Flexibility: Rigid benzoyl linkers reduce off-target interactions, while flexible alkyl chains lower selectivity .
- Computational Validation: Molecular docking studies predict binding poses and guide rational design .
Q. How to address contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay Variability: Differences in cell lines (e.g., HEK-293 vs. CHO) or receptor subtypes (5-HT₁A vs. 5-HT₂A) .
- Solubility Issues: Poor aqueous solubility can lead to false negatives; use of β-cyclodextrin inclusion complexes improves bioavailability .
- Metabolic Stability: Hepatic metabolism of pyrrole rings may reduce in vivo efficacy compared to in vitro results .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET Prediction: Tools like SwissADME assess logP, solubility, and CYP450 interactions .
- Molecular Dynamics (MD): Simulates membrane permeability and protein-ligand stability over time .
- QSAR Models: Relate structural descriptors (e.g., polar surface area) to bioavailability .
Safety and Methodological Considerations
Q. What safety protocols are recommended for handling this compound?
- PPE: Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods due to potential irritant vapors (e.g., DMF, propargyl bromide) .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
